Mass Shift for Co-elution and MS Resolution
D-Fructose-d2 exhibits a nominal mass shift of +2 Da relative to unlabeled D-fructose (MW 180.16 vs. 182.17) . This +2 Da difference is sufficient to fully resolve the isotopic peaks in a mass spectrometer while being small enough to ensure near-identical chromatographic retention time and ionization efficiency. In contrast, unlabeled fructose yields no mass shift (0 Da), making it indistinguishable from endogenous analyte, while 13C6-labeled fructose produces a +6 Da shift that can slightly alter retention time and introduce isotopic distribution complexity . The +2 Da shift of D-Fructose-d2 is therefore optimal for stable isotope dilution LC-MS/MS assays of fructose in plasma, urine, and tissue homogenates [1].
| Evidence Dimension | Mass shift for MS detection |
|---|---|
| Target Compound Data | +2 Da (MW 182.17) |
| Comparator Or Baseline | Unlabeled D-Fructose: 0 Da (MW 180.16); D-Fructose-13C6: +6 Da (MW 186.16) |
| Quantified Difference | +2 Da vs. 0 Da (unlabeled) and +2 Da vs. +6 Da (13C6) |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) LC-MS |
Why This Matters
The +2 Da mass shift provides unequivocal spectral separation from endogenous fructose without compromising chromatographic fidelity, enabling precise absolute quantification across diverse biological matrices.
- [1] van de Merbel NC. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends Anal Chem. 2008;27(10):924-933. View Source
